molecular formula C11H10N2O2 B2632493 1-(3-Nitrophenyl)cyclobutane-1-carbonitrile CAS No. 1215104-00-9

1-(3-Nitrophenyl)cyclobutane-1-carbonitrile

Cat. No. B2632493
CAS RN: 1215104-00-9
M. Wt: 202.213
InChI Key: HWARNLYPVCYXJB-UHFFFAOYSA-N
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Description

“1-(3-Nitrophenyl)cyclobutane-1-carbonitrile” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “1-(3-Nitrophenyl)cyclobutane-1-carbonitrile” is 1S/C11H10N2O2/c12-8-11(5-2-6-11)9-3-1-4-10(7-9)13(14)15/h1,3-4,7H,2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.26±0.1 g/cm3 and a predicted boiling point of 373.1±35.0 °C .

Scientific Research Applications

Structural Analysis and Synthesis

1-(3-Nitrophenyl)cyclobutane-1-carbonitrile and related compounds have been subjects of interest in the field of crystallography and synthetic chemistry. Studies have focused on the synthesis and crystal structure determination of carbonitrile compounds, utilizing X-ray diffraction techniques to understand their molecular geometry and intermolecular interactions. These investigations reveal details about the conformation and stability of the compounds, highlighting the relevance of hydrogen bonding in the crystal structure stability. For example, Sharma et al. (2015) reported on the crystal structures of two carbonitrile compounds, showcasing their triclinic crystal system and the significance of N–H···O and N–H···N hydrogen bonds in their structural stabilization (Sharma et al., 2015).

Kinetic and Reactivity Studies

The reactivity and kinetics of compounds bearing the nitrophenyl carbonitrile moiety have been explored through various chemical reactions. Minksztym and Jarczewski (2004) conducted a kinetic study of the proton transfer reaction between phenylcyanomethanes and a strong base in acetonitrile, demonstrating the compounds' similar strength and reactivity, which is influenced by the substituents' stereoelectronic effects (Minksztym & Jarczewski, 2004).

Photocycloaddition Reactions

The photocycloaddition reactions involving carbonitrile compounds have been studied, with a focus on the synthesis of cyclobuta derivatives through intermolecular and intramolecular photoisomerization processes. Schwebel and Margaretha (2000) examined the photocycloadditions of benzopyran and benzothiopyran carbonitriles, demonstrating selective reactivity and product formation, which is of interest for synthesizing complex heterocyclic structures (Schwebel & Margaretha, 2000).

Safety and Hazards

The safety information for “1-(3-Nitrophenyl)cyclobutane-1-carbonitrile” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-(3-nitrophenyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-11(5-2-6-11)9-3-1-4-10(7-9)13(14)15/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWARNLYPVCYXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)cyclobutane-1-carbonitrile

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